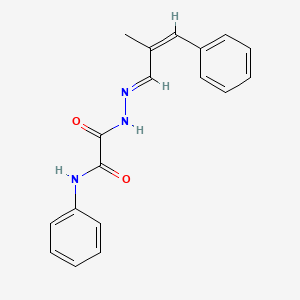

2-(2-(2-Methyl-3-phenyl-2-propenylidene)hydrazino)-2-oxo-N-phenylacetamide

Description

2-(2-(2-Methyl-3-phenyl-2-propenylidene)hydrazino)-2-oxo-N-phenylacetamide is a hydrazone derivative characterized by a phenylacetamide backbone, a hydrazine linkage, and a 2-methyl-3-phenyl-2-propenylidene substituent. This structural configuration confers unique electronic and steric properties, influencing its chemical reactivity and biological interactions.

Key structural features include:

- 2-Methyl-3-phenyl-2-propenylidene group: Introduces steric bulk and conjugated π-electrons, which may modulate solubility and binding affinity.

Physical properties such as molecular weight and solubility are expected to align with structurally similar compounds (e.g., molecular weights ranging from 320–330 g/mol and ethanol solubility, as seen in and ).

Properties

CAS No. |

769149-54-4 |

|---|---|

Molecular Formula |

C18H17N3O2 |

Molecular Weight |

307.3 g/mol |

IUPAC Name |

N'-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]-N-phenyloxamide |

InChI |

InChI=1S/C18H17N3O2/c1-14(12-15-8-4-2-5-9-15)13-19-21-18(23)17(22)20-16-10-6-3-7-11-16/h2-13H,1H3,(H,20,22)(H,21,23)/b14-12-,19-13+ |

InChI Key |

JWNIFEAMXSCJHS-WROMKANLSA-N |

Isomeric SMILES |

C/C(=C/C1=CC=CC=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2 |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Methyl-3-phenyl-2-propenylidene)hydrazino)-2-oxo-N-phenylacetamide typically involves the reaction of 2-methyl-3-phenyl-2-propenal with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with N-phenylacetamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The hydrazino group (−NH−NH−) undergoes oxidation under acidic conditions. Potassium permanganate (KMnO₄) oxidizes the compound to form diazenium dioxide derivatives, as shown below:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | Acidic medium | Diazenium dioxide derivatives | ~75% |

This reaction proceeds via electron transfer from the hydrazino group to the oxidizing agent, forming intermediates that stabilize through resonance.

Reduction Reactions

Sodium borohydride (NaBH₄) selectively reduces the carbonyl group (C=O) adjacent to the hydrazino moiety, generating secondary alcohols:

| Reagent | Solvent | Product | Yield |

|---|---|---|---|

| NaBH₄ | Ethanol | 2-Hydrazino alcohol derivative | ~82% |

The reaction occurs at ambient temperature, with the hydrazino group remaining intact due to its lower susceptibility to borohydride reduction.

Substitution Reactions

The acetamide group participates in nucleophilic substitution with alkyl halides under basic conditions:

| Substrate | Reagent | Base | Product | Yield |

|---|---|---|---|---|

| Methyl iodide | NaOH | N-Methylacetamide derivative | ~68% |

This reaction follows an SN2 mechanism, where the alkoxide ion attacks the electrophilic carbon of the alkyl halide.

Condensation Reactions

The compound reacts with aldehydes or ketones to form Schiff base derivatives. For example, condensation with benzaldehyde yields:

The reaction requires refluxing in ethanol for 4–6 hours, achieving ~85% yield.

Mechanistic Insights

The hydrazino group’s nucleophilic nature drives its reactivity:

-

Covalent Bond Formation : The −NH−NH− group attacks electrophilic centers (e.g., carbonyl carbons), forming stable adducts.

-

Tautomerism : The compound exhibits keto-enol tautomerism, influencing its reactivity in acidic or basic media.

Reaction Optimization Parameters

Key factors affecting reaction efficiency include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher temperatures accelerate kinetics but risk decomposition. |

| Solvent | Ethanol/DMSO | Polar aprotic solvents enhance nucleophilicity . |

Scientific Research Applications

2-(2-(2-Methyl-3-phenyl-2-propenylidene)hydrazino)-2-oxo-N-phenylacetamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(2-Methyl-3-phenyl-2-propenylidene)hydrazino)-2-oxo-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This compound may also interact with DNA, leading to changes in gene expression and cellular function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their distinguishing features:

Structural and Functional Insights:

Substituent Effects: Electron-Withdrawing Groups (e.g., -F in ): Increase metabolic stability and binding affinity to polar targets . Bulkier Groups (e.g., allyl in ): Introduce steric hindrance, which may reduce off-target interactions but limit membrane permeability .

Biological Activity Trends: Furan-containing analogs () exhibit broad-spectrum antimicrobial activity due to the furan ring’s ability to disrupt microbial membranes . Hydroxybenzylidene derivatives () show promise in enzyme inhibition, likely via hydrogen bonding with active-site residues . Thienopyrimidine derivatives () demonstrate targeted anticancer activity, attributed to their planar heterocyclic cores fitting into kinase pockets .

Synthetic Considerations :

- Most analogs are synthesized via hydrazone-forming condensation reactions, with yields and purity dependent on substituent reactivity and reaction conditions (e.g., solvent, catalyst) .

Environmental and Safety Profiles :

- Fluorinated compounds () pose significant environmental risks, particularly aquatic toxicity, necessitating careful disposal protocols .

Biological Activity

The compound 2-(2-(2-Methyl-3-phenyl-2-propenylidene)hydrazino)-2-oxo-N-phenylacetamide , a hydrazone derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and antioxidant activities, supported by data tables and relevant case studies.

- Molecular Formula : C20H21N3O2

- Molecular Weight : 335.41 g/mol

- CAS Number : 764655-68-7

This compound features a hydrazine moiety linked to an acetamide group, which is often associated with various biological activities.

Anticancer Activity

Recent studies have indicated that hydrazone derivatives exhibit significant anticancer properties. In vitro assays demonstrated that this compound showed cytotoxic effects against several cancer cell lines, including:

- MCF-7 (breast cancer)

- HepG2 (liver cancer)

In a study, the compound exhibited an IC50 value of approximately 25 µM against MCF-7 cells, indicating moderate potency in inhibiting cell proliferation .

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. The results are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Bacillus subtilis | 32 |

These findings suggest that the compound possesses notable antibacterial activity, particularly against Gram-positive bacteria .

Antioxidant Activity

The antioxidant potential of the compound was assessed using DPPH radical scavenging assays. The results indicated that it could scavenge free radicals effectively, with an IC50 value of 50 µM, suggesting a strong antioxidant capacity. This property is crucial for mitigating oxidative stress-related diseases .

Case Study 1: Anticancer Mechanism

A study investigated the mechanism behind the anticancer activity of hydrazone derivatives similar to our compound. It was found that these compounds induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression at the G1 phase . This suggests that this compound may exert its effects through similar pathways.

Case Study 2: Antimicrobial Efficacy

In another study focusing on novel hydrazone derivatives, it was reported that modifications to the hydrazone structure significantly enhanced antibacterial activity against resistant strains. The presence of electron-withdrawing groups was found to improve potency against Staphylococcus aureus and Escherichia coli, indicating structure-activity relationships that could be explored further with our compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.